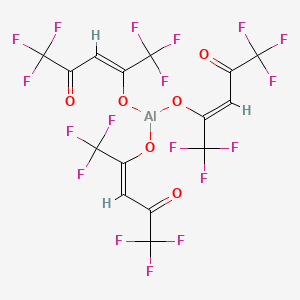
Aluminum hexafluoro-2,4-pentanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum hexafluoro-2,4-pentanedionate is an organometallic compound with the chemical formula C15H3AlF18O6 . It is a white to off-white crystalline substance that is sensitive to moisture and should be stored in a dry, well-ventilated area . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Aluminum hexafluoro-2,4-pentanedionate can be synthesized through the reaction of aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be conducted under anhydrous conditions to prevent moisture from affecting the purity and yield of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity levels .
Analyse Chemischer Reaktionen
Aluminum hexafluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Aluminum hexafluoro-2,4-pentanedionate is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of aluminum hexafluoro-2,4-pentanedionate involves its ability to form stable complexes with various substrates. The compound’s aluminum center can coordinate with different ligands, facilitating various chemical transformations . This coordination ability is crucial for its role as a catalyst and in the formation of thin films .
Vergleich Mit ähnlichen Verbindungen
Aluminum hexafluoro-2,4-pentanedionate is unique due to its high fluorine content and stability under anhydrous conditions. Similar compounds include:
Aluminum acetylacetonate: Lacks the fluorine atoms, making it less stable in certain reactions.
Yttrium hexafluoro-2,4-pentanedionate: Similar in structure but contains yttrium instead of aluminum, leading to different reactivity and applications.
Copper hexafluoro-2,4-pentanedionate: Contains copper, which imparts different catalytic properties compared to aluminum.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical processes.
Eigenschaften
Molekularformel |
C15H3AlF18O6 |
|---|---|
Molekulargewicht |
648.13 g/mol |
IUPAC-Name |
(Z)-4-bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |
InChI-Schlüssel |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
Isomerische SMILES |
C(=C(\O[Al](O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Kanonische SMILES |
C(=C(C(F)(F)F)O[Al](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
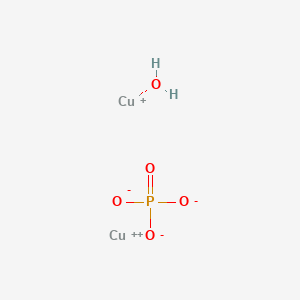
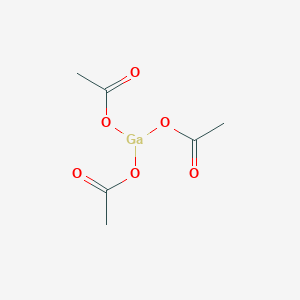
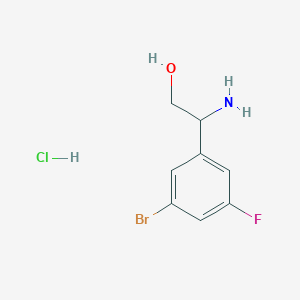
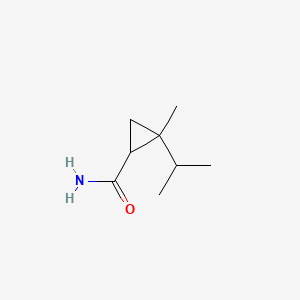

![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
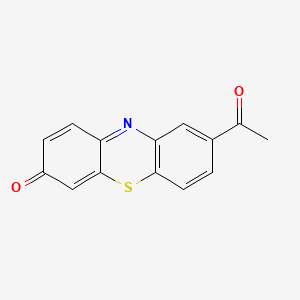
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
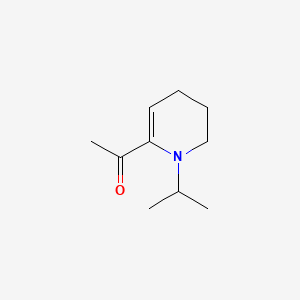
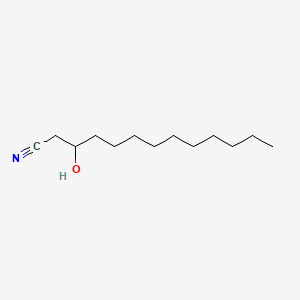
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
